REACTION_CXSMILES
|
[CH2:1]([C:3](=[CH:6][CH:7]([CH2:11][CH3:12])[CH2:8][CH:9]=[CH2:10])[CH:4]=[O:5])[CH3:2]>[Ni].CO>[CH2:1]([CH:3]([CH2:6][CH:7]([CH2:11][CH3:12])[CH2:8][CH2:9][CH3:10])[CH2:4][OH:5])[CH3:2]
|
Name
|
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C=O)=CC(CC=C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
FILTRATION
|
Details
|
Subsequently, the catalyst is filtered off
|
Type
|
DISTILLATION
|
Details
|
after withdrawal of the solvent, distillation
|
Type
|
CUSTOM
|
Details
|
109° C., colorless oil, fruit-like fragrance
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |